![molecular formula C13H21NO3 B3119561 2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol CAS No. 251908-13-1](/img/structure/B3119561.png)
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol
Übersicht
Beschreibung
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol
Vorbereitungsmethoden
The preparation of 2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol involves several steps. One method includes the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to generate 2-[2-(benzyl ethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is carried out under the action of a catalyst to obtain 2-[2-(2-aminoethoxy)ethoxy]ethanol . This method is suitable for industrial production due to its simplicity, ease of purification, and minimal waste generation.
Analyse Chemischer Reaktionen
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonyl chloride, sodium azide, and hydrogenation catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with p-toluenesulfonyl chloride produces 2-[2-(benzyl ethoxy)ethoxy]ethyl-4-methylbenzenesulfonate, while the reaction with sodium azide yields 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate .
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a linker in the synthesis of protein degradation targeting chimeras (PROTACs), which are used to study protein-protein interactions and cellular processes . In industry, it is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol involves its interaction with specific molecular targets and pathways. As a PROTAC linker, it facilitates the formation of a ternary complex between a target protein, an E3 ubiquitin ligase, and the PROTAC molecule. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The specific molecular targets and pathways involved depend on the structure of the PROTAC molecule and the target protein.
Vergleich Mit ähnlichen Verbindungen
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol can be compared with other similar compounds, such as 2-[2-(2-Aminoethoxy)ethoxy]ethanol and 2-[2-(Diethylamino)ethoxy]ethanol . These compounds share similar structural features but differ in their functional groups and properties. For example, 2-[2-(2-Aminoethoxy)ethoxy]ethanol has an amino group instead of a benzylamino group, which affects its reactivity and applications . Similarly, 2-[2-(Diethylamino)ethoxy]ethanol has a diethylamino group, which imparts different chemical and physical properties
Eigenschaften
IUPAC Name |
2-[2-[2-(benzylamino)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-7-9-17-11-10-16-8-6-14-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTWSYTYYOPMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
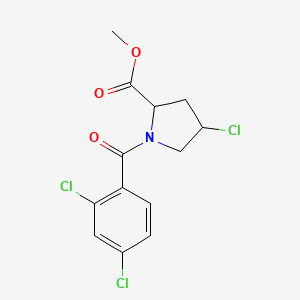
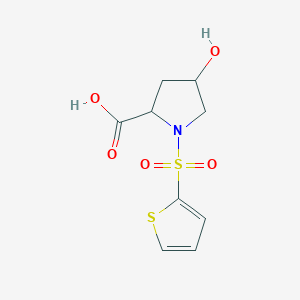

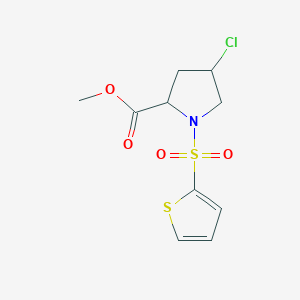
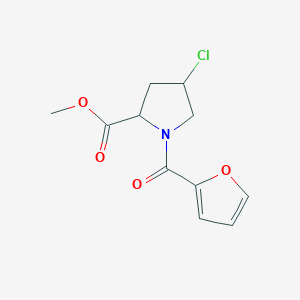
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B3119507.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B3119508.png)
![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine](/img/structure/B3119524.png)
![4-[3-(1-Piperidinyl)propoxy]aniline](/img/structure/B3119531.png)
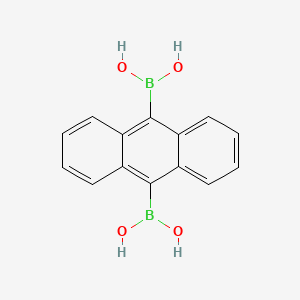
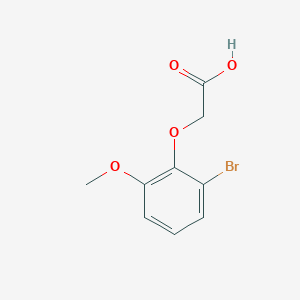
![4-Bromothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B3119567.png)
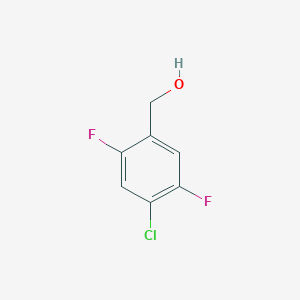
![N-(3,4-dimethylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B3119577.png)
